![molecular formula C12H16ClN3S2 B2922199 1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride CAS No. 1052539-68-0](/img/structure/B2922199.png)
1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride
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Overview
Description
This compound, also known as 1-[(2-Thien-3-yl-1,3-thiazol-4-yl)methyl]piperazine hydrochloride, has a molecular weight of 301.86 and a molecular formula of C12H16ClN3S2 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring attached to a thienyl-thiazolyl group . The exact structure can be obtained from the supplier or through advanced analytical techniques.Physical And Chemical Properties Analysis
This compound is a solid at room temperature and has a melting point of 192° C . It should be stored at room temperature for optimal stability .Scientific Research Applications
Synthesis and Pharmacological Evaluation
Design and Synthesis : The design and synthesis of novel derivatives of piperazine compounds are a significant area of research, highlighting the methodological advancements in creating compounds with potential pharmacological applications. For example, novel piperazine derivatives have been synthesized for their potential antidepressant and antianxiety activities, demonstrating the versatility of piperazine chemistry in drug development (J. Kumar et al., 2017).
Pharmacological Properties
Antimicrobial and Antifungal Agents : Piperazine derivatives have shown significant antimicrobial and antifungal properties, indicating their potential as therapeutic agents against various bacterial and fungal infections. The synthesis of piperazine through intermediate compounds and their evaluation against different microbial strains highlight the compound's relevance in addressing resistance issues in antimicrobial therapy (Hemant Suryavanshi, M. Rathore, 2017).
Anticancer Evaluation
Anticancer Activity : The evaluation of piperazine derivatives in anticancer research represents another critical application area. Studies have been conducted to screen these compounds across various cancer cell lines, identifying piperazine derivatives with potential therapeutic benefits in cancer treatment. For instance, certain piperazine compounds with specific substituents have demonstrated effectiveness across different cancer cell lines, suggesting their utility in developing novel anticancer therapies (Kostyantyn Turov, 2020).
Safety and Hazards
properties
IUPAC Name |
4-(piperazin-1-ylmethyl)-2-thiophen-3-yl-1,3-thiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S2.ClH/c1-6-16-8-10(1)12-14-11(9-17-12)7-15-4-2-13-3-5-15;/h1,6,8-9,13H,2-5,7H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFYZAASDNYXLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CSC(=N2)C3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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